molecular formula C19H22N2O2 B268340 N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide

カタログ番号 B268340
分子量: 310.4 g/mol
InChIキー: DUUIOCBYDVUPHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various inflammatory and autoimmune diseases. It belongs to the class of drugs known as selective small molecule inhibitors of Bruton's tyrosine kinase (BTK).

作用機序

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide selectively inhibits BTK, which is a key enzyme involved in the activation of immune cells such as B cells, mast cells, and macrophages. By inhibiting BTK, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide blocks the activation of these immune cells, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the activation of immune cells, in preclinical studies. This suggests that it has the potential to be an effective treatment for various autoimmune and inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its selectivity for BTK, which reduces the risk of off-target effects. However, one limitation of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

Future research on N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further preclinical and clinical studies could explore its potential for the treatment of other autoimmune and inflammatory diseases. Finally, studies could investigate the potential of combining N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide with other drugs to enhance its therapeutic effects.

合成法

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the intermediate amide. The amide is then treated with sec-butylamine and acetic anhydride to form the final product, N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide.

科学的研究の応用

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. It has been shown to inhibit BTK, a key enzyme involved in the activation of immune cells, leading to the suppression of inflammatory responses.

特性

製品名

N-{4-[(sec-butylamino)carbonyl]phenyl}-3-methylbenzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC名

N-[4-(butan-2-ylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-8-10-17(11-9-15)21-19(23)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

DUUIOCBYDVUPHI-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。